Dibucaine hydrochloride

Description

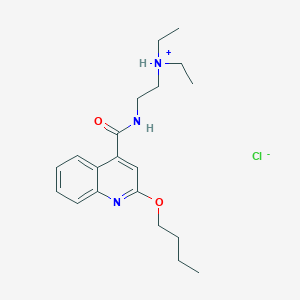

Dibucaine hydrochloride (C₂₀H₂₉N₃O₂·HCl, molecular weight 379.92), also known as cinchocaine hydrochloride, is a long-acting amide-type local anesthetic. It functions by inhibiting voltage-gated sodium channels, stabilizing neuronal membranes, and preventing depolarization, thereby blocking nerve impulse transmission . Its chemical structure features a quinoline backbone with a butoxy side chain and a diethylaminoethyl group, contributing to its lipophilicity and prolonged duration of action .

This compound is highly soluble in water, ethanol, and acetic acid but insoluble in ether . It is hygroscopic and typically appears as white crystalline powder. Pharmacopeial standards require stringent quality control, including infrared (IR) spectroscopy, mass spectrometry (MS), pH testing (5.0–6.0 in aqueous solution), and purity assessments (≥98.0%) . Clinically, it is used in topical formulations at concentrations of 0.25–1% for surface anesthesia and pain relief .

Properties

IUPAC Name |

2-[(2-butoxyquinoline-4-carbonyl)amino]ethyl-diethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBBMHQKZBJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[NH+](CC)CC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Ratios

Optimal material ratios for dihydrochloride formation are:

| Component | Ratio (Weight Basis) |

|---|---|

| Crude dibucaine | 1.0 |

| Acetone (dissolution) | 2.4 |

| 36% Hydrochloric acid | 0.65 |

| Acetone (crystallization) | 2.4 |

Post-reaction, the mixture undergoes ethanol recrystallization (1:1.6 dibucaine dihydrochloride-to-ethanol). This step reduces RRT 0.9 impurities below 0.1% while amplifying RRT 0.45 and 0.75 contaminants for subsequent removal.

Oxalate Intermediate Synthesis for Impurity Removal

Liberating the free base from dihydrochloride via sodium hydroxide in toluene precedes oxalate salt formation. Oxalic acid in ethanol induces crystallization of dibucaine oxalate, effectively scavenging RRT 0.75 impurities.

Critical Process Parameters

-

Alkalization : 5% NaOH solution in toluene at 20–25°C, using 0.5 parts NaOH per part dihydrochloride.

-

Oxalate precipitation : Ethanol solutions of dibucaine free base and oxalic acid dihydrate combined at 1:0.37 molar ratio.

-

Recrystallization : Two ethanol washes (1:2.0–2.8 oxalate-to-ethanol) lower RRT 0.75 contaminants to <0.05%.

This stage exploits differential solubility between the target compound and structurally similar byproducts, leveraging ethanol’s polarity to isolate high-purity oxalate intermediates.

Final Hydrochloride Synthesis and Crystallization

Reconversion to the hydrochloride salt involves free base generation from oxalate using potassium hydroxide in toluene, followed by HCl treatment in acetone. The process achieves terminal purification through:

-

Controlled acid addition : Concentrated HCl dripped into acetone solutions at 0–2°C prevents thermal degradation.

-

Seeded crystallization : Introducing dibucaine hydrochloride nuclei at 10°C ensures uniform crystal growth.

-

Low-temperature annealing : Gradual cooling to -5°C over 6–8 hours maximizes yield while minimizing occluded solvents.

Final Product Specifications

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥99.9% |

| Residual solvents | <50 ppm |

| Heavy metals | <10 ppm |

| Water content | <0.5% w/w |

Industrial-Scale Process Optimization

Scaling the laboratory method necessitates addressing:

-

Solvent recovery systems : Acetone and ethanol distillation units reduce material costs by 40–60%.

-

Crystallizer design : Jacketed vessels with helical agitators improve heat transfer during exothermic salt formation.

-

Environmental controls : Closed-loop solvent handling minimizes VOC emissions to <1 kg/ton product.

Batch yields of 85–92% are achievable at 500–1000 kg production scales, with cycle times of 72–96 hours.

Comparative Analysis of Alternative Routes

While the dihydrochloride-oxalate pathway dominates current production, alternative approaches present distinct tradeoffs:

| Method | Purity (%) | Yield (%) | Cost Index |

|---|---|---|---|

| Direct HCl salification | 98.5 | 78 | 1.0 |

| Dihydrochloride-oxalate | 99.9 | 88 | 1.3 |

| Ion-exchange resin | 99.5 | 82 | 2.1 |

The patented method’s 11% yield improvement over direct salification justifies its higher solvent consumption.

Regulatory and Quality Considerations

Pharmaceutical-grade this compound must comply with:

-

ICH Q3A Guidelines : Identified impurities ≤0.10%, unidentified ≤0.05%.

-

USP <621> : Mobile phase compatibility for HPLC assays.

-

EP 2.2.29 : Heavy metal limits verified via ICP-MS.

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged in double polyethylene bags within amber glass bottles .

Chemical Reactions Analysis

Interaction with Lipid Bilayers

Dibucaine hydrochloride disrupts lipid raft domains in model membranes by altering phase behavior and line tension:

-

Phase Separation Modulation : In ternary liposomes (DOPC/DPPC/Chol), dibucaine reduces the miscibility transition temperature (T₀) by 2–5°C at 0.2 mM concentration, destabilizing liquid-ordered (Lo) domains .

-

Line Tension Reduction : Circularity measurements of Lo domains show a 20–30% decrease in line tension (σ) at the Lo/Ld phase boundary, proportional to T₀ reduction .

-

Mechanism : The insertion of dibucaine into lipid bilayers increases membrane fluidity, likely through hydrophobic interactions with cholesterol-rich regions .

| Parameter | 0 mM DC·HCl | 0.05 mM DC·HCl | 0.2 mM DC·HCl |

|---|---|---|---|

| T₀ (°C) | 32.5 ± 0.5 | 30.2 ± 0.6 | 28.1 ± 0.4 |

| Line tension (σ, pN) | 0.85 ± 0.05 | 0.72 ± 0.03 | 0.60 ± 0.02 |

Photochemical Reactions

This compound exhibits UVA-induced photosensitivity:

-

Absorption Spectrum : Absorbs UVA wavelengths (320–380 nm) with a peak at 345 nm, leading to photodegradation .

-

Fluorescence Quenching : Irradiated dibucaine shows altered fluorescence emission at 450 nm (kq = 4.09 × 10¹³ M⁻¹s⁻¹) due to energy transfer to retinal in bacteriorhodopsin .

-

Photoallergy : In guinea pig models, dibucaine forms reactive photoproducts that bind to proteins, inducing immune responses .

Thermal Decomposition

Under high-temperature conditions, this compound decomposes into hazardous byproducts:

-

Decomposition Products : Includes carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl) .

-

Thermal Stability : DSC analysis shows an endothermic transition at 95.9°C (ΔH = 13.6 J/g), indicating structural breakdown .

Protein Interactions

Dibucaine binds to bacteriorhodopsin (bR) in purple membranes, altering retinal conformation:

-

Retinal Schiff Base Effects : Reduces M412 intermediate formation by 40% during bR’s photocycle, inhibiting proton pumping .

-

Thermal Denaturation : Increases bR’s thermal stability by 5°C, suggesting stabilization of tertiary structure .

Aqueous Reactivity

Scientific Research Applications

Medical Applications

Local Anesthesia

Dibucaine is predominantly employed as a local anesthetic for various surgical and dental procedures. It functions by inhibiting sodium channels, thereby preventing the propagation of action potentials in nerve fibers. Clinical evaluations have demonstrated its effectiveness in providing prolonged anesthesia compared to other local anesthetics.

Case Study: Efficacy in Dental Procedures

In a clinical setting, dibucaine was used for dental caries treatment in a young patient. The administration resulted in effective pain management with minimal side effects, highlighting its utility in pediatric dentistry .

Neuroscientific Research

Mitigation of Spreading Depolarization

Recent studies have indicated that dibucaine can mitigate spreading depolarization in human neocortical slices, which is critical during ischemic events. In research involving pediatric brain tissue, dibucaine delayed the onset of terminal depolarization induced by ouabain, demonstrating potential neuroprotective properties .

| Concentration (µM) | Effect on Terminal Depolarization |

|---|---|

| 1 | Delayed onset |

| 10 | Significant reduction in peak light transmittance |

Mechanism of Action

The mechanism by which dibucaine exerts its neuroprotective effects involves modulation of ion channel activity within lipid bilayers, as evidenced by studies on raft-like lipid domains . This suggests that dibucaine may alter membrane fluidity and ion channel function.

Biophysical Studies

Influence on Lipid Raft Domains

this compound has been investigated for its effects on lipid raft domains within model membrane systems. Studies have shown that it can disrupt the phase behavior of liposomes composed of specific phospholipids and cholesterol, which is crucial for understanding its anesthetic properties .

| Parameter | Control (0 mM) | Dibucaine (0.05 mM) | Dibucaine (0.2 mM) |

|---|---|---|---|

| Transition Temperature (°C) | Higher | Lower | Lower |

| Line Tension | Higher | Lower | Lower |

Electrochemical Applications

Detection Methods

Dibucaine's electrochemical properties have been characterized for detection purposes. Research has demonstrated methods for detecting dibucaine concentrations in serum using differential pulse voltammetry (DPV), achieving detection limits as low as 1.4 µM without bovine serum albumin (BSA) interference .

| Sample Type | Detection Limit (µM) |

|---|---|

| Artificial Serum | 1.4 |

| Artificial Serum + BSA | 1.9 |

Photosensitivity Studies

Adverse Reactions

Dibucaine has been associated with photosensitivity reactions, particularly in pediatric patients. A documented case involved a 13-year-old girl who developed photoallergic dermatitis following its application during dental treatment . This highlights the importance of monitoring for adverse effects when using dibucaine.

Mechanism of Action

The compound exerts its effects by blocking the initiation and conduction of nerve impulses. It decreases the neuronal membrane’s permeability to sodium ions through sodium channel inhibition. This action prevents the propagation of nerve impulses, resulting in localized anesthesia .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Solubility | Key Structural Features |

|---|---|---|---|

| Dibucaine HCl | 379.92 | Water, ethanol, DMSO | Quinoline derivative, amide-type anesthetic |

| Tetracaine HCl | 300.83* | Water, ethanol | Ester-type, aromatic para-aminobenzoic acid |

| Dyclonine HCl | 325.88* | Water, ethanol | Ketone-based, non-ester structure |

| Dimethisoquin HCl | 326.46 | Ethanol, chloroform | Tertiary amine, isoqumoline core |

- Dibucaine HCl: Exhibits a quinoline backbone, enhancing membrane penetration and duration .

- Tetracaine HCl: An ester-linked anesthetic with a para-aminobenzoic acid group, prone to hydrolysis .

- Dimethisoquin HCl : Contains a tertiary amine and isoqumoline core, influencing its crystal packing and solubility .

Pharmacological Mechanisms

- Dibucaine HCl : Dual action as a sodium channel blocker and serum cholinesterase (SChE) inhibitor, prolonging anesthetic effects .

- Tetracaine HCl : Primarily a sodium channel blocker; shorter duration due to esterase metabolism .

- Dyclonine HCl : Blocks sodium channels without ester/amide hydrolysis, suitable for patients with ester allergies .

- Dimethisoquin HCl : Tertiary amine structure may enhance lipid solubility, improving topical efficacy .

Table 2: Clinical Use and Potency

| Compound | Typical Concentration | Duration of Action | Clinical Applications |

|---|---|---|---|

| Dibucaine HCl | 0.25–1% | Long-acting | Topical anesthesia, hemorrhoid creams |

| Tetracaine HCl | 1–2% | Short-to-medium | Ophthalmic, spinal anesthesia |

| Dyclonine HCl | 0.5–1% | Medium-acting | Mucosal anesthesia, throat sprays |

| Dimethisoquin HCl | 0.3–0.5% | Long-acting | Anti-itch creams, dermatology |

- Dibucaine HCl : Preferred for prolonged analgesia in hemorrhoid treatments .

- Tetracaine HCl : Used in ophthalmic surgeries due to rapid onset .

- Dyclonine HCl: Utilized in throat sprays for its non-irritating properties .

Analytical and Quality Control Methods

Table 3: Pharmacopeial Testing Standards

| Compound | Key Tests | References |

|---|---|---|

| Dibucaine HCl | IR, MS, pH (5.0–6.0), purity (≥98%) | |

| Tetracaine HCl | IR, melting point, heavy metals | Pharmacopeial* |

| Dyclonine HCl | Solubility, chloride ion testing |

Dibucaine HCl undergoes rigorous testing for sulfate impurities (≤0.056%), heavy metals (≤20 ppm), and residual solvents, ensuring high batch consistency .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of synthesized Dibucaine hydrochloride?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as per pharmacopeial guidelines. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular weight (379.92 g/mol) and functional groups. Cross-referencing retention times and spectral data with certified reference materials (CRMs) ensures accuracy .

Q. What standard pharmacological assays are used to evaluate this compound’s local anesthetic activity?

- Methodological Answer : In vitro assays include:

- Sodium channel inhibition : Voltage-clamp electrophysiology in dissociated neurons to measure half-maximal inhibitory concentration (IC₅₀).

- Serum cholinesterase (SChE) inhibition : Spectrophotometric measurement of butyrylthiocholine hydrolysis inhibition.

In vivo models, such as tail-flick or corneal anesthesia tests in rodents, quantify duration and potency relative to controls like lidocaine .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s interaction with neuronal sodium channels?

- Methodological Answer :

- Cell-based models : Use patch-clamp electrophysiology on HEK-293 cells expressing human Naᵥ1.7 channels. Apply Dibucaine in incremental concentrations (0.1–100 µM) to assess voltage-dependent blockade.

- Mutagenesis studies : Introduce point mutations (e.g., F1749A in Naᵥ1.7) to identify binding residues. Compare IC₅₀ values between wild-type and mutant channels.

- Kinetic analysis : Evaluate use-dependent inhibition via repetitive depolarizing pulses. Normalize data to baseline currents and validate with positive controls (e.g., tetrodotoxin) .

Q. How can contradictions in reported potency values of this compound across studies be resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by assay type (e.g., in vitro vs. in vivo) and experimental conditions (pH, temperature).

- Sensitivity analysis : Identify confounding variables (e.g., solvent composition, animal strain differences) using multivariate regression.

- Standardization : Adopt USP 29 protocols for potency testing, including defined reference standards and assay validation criteria (e.g., linearity, precision ≤5% RSD) .

Q. What methodologies are recommended for quantifying this compound in complex matrices like topical creams?

- Methodological Answer :

- Sample preparation : Extract Dibucaine using methanol:water (70:30 v/v) with sonication. Centrifuge to remove particulates.

- Chromatographic analysis : Utilize reversed-phase HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Calculate concentration via the formula:

where is the reference standard concentration, and are peak area ratios .

Q. How can researchers ensure reproducibility in studies examining this compound’s metabolic stability?

- Methodological Answer :

- Protocol transparency : Detail liver microsome sources (e.g., human vs. rat), incubation conditions (time, temperature), and analytical methods (LC-MS/MS) in supplementary materials.

- Inter-lab validation : Participate in ring trials using shared reference samples. Report inter-assay variability and limit of quantification (LOQ).

- Data deposition : Share raw chromatograms and kinetic curves in public repositories (e.g., Zenodo) .

Contradiction and Validation

Q. What strategies address discrepancies in this compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Degradant identification : Use high-resolution MS to characterize oxidation byproducts (e.g., N-oxide derivatives).

- Validation : Align findings with ICH Q1A(R2) guidelines for stability testing .

Experimental Design and Ethics

Q. What are key considerations when designing patch testing studies for this compound-induced contact allergy?

- Methodological Answer :

- Dose selection : Use 2.5% Dibucaine in petrolatum, as standardized in the TRUE Test panel. Include positive (nickel sulfate) and negative controls.

- Participant criteria : Exclude individuals with pre-existing dermatological conditions. Obtain informed consent and IRB approval.

- Data interpretation : Score reactions per ICDRG criteria (e.g., + for erythema, ++ for vesicles). Reconcile discordant results via lymphocyte proliferation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.